Alizarin Red S

Descripción general

Descripción

Fue descubierto por Graebe y Libermann en 1871 . Este compuesto se utiliza ampliamente en histología y geología con fines de tinción. En histología, se utiliza para teñir los depósitos de calcio en los tejidos, mientras que en geología, ayuda a diferenciar los minerales carbonatados .

Mecanismo De Acción

El mecanismo de acción del Rojo Alizarina S implica su capacidad para unirse a los iones calcio, formando un complejo que es visible bajo un microscopio . Esta unión se produce mediante quelación, en la que los grupos hidroxilo y carbonilo del Rojo Alizarina S se coordinan con los iones calcio . Los objetivos moleculares son principalmente los depósitos de calcio en los tejidos, y las vías implicadas incluyen la formación de un pigmento lacustre de color naranja a rojo .

Análisis Bioquímico

Biochemical Properties

Alizarin Red S is used to stain calcium deposits in tissues . In the presence of calcium, this compound binds to the calcium to form a Lake pigment that is orange to red in color . This interaction with calcium ions is a key biochemical property of this compound.

Cellular Effects

This compound has been reported to be mutagenic and carcinogenic, likely because it could induce oxidative damages in organisms . Catalase (CAT) is an important antioxidant enzyme defending oxidative damages induced by xenobiotics . Under exposure of this compound at 5 μM, CAT activity was significantly decreased to 76.2% .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with calcium ions. In the presence of calcium, this compound binds to the calcium to form a Lake pigment . This binding interaction is a key part of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a detailed quantitative analysis of growth and mineral apposition rates revealed that a low concentration of this compound, combined with short immersion intervals, has no negative effect on bone development .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in zebrafish, optimal marking can be carried out by putting approximately 50 g of glass eels per liter in 150 mg/L this compound solution for 3 hours at 10–15 °C .

Metabolic Pathways

The glutathione metabolic pathway was identified as the key pathway for this compound degradation . Key enzymes for this compound degradation include Glutathione S-transferase (GST), manganese peroxidase (MnP), laccase, and CYP450 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, in Arabidopsis thaliana, nanoconjugates of this compound traversed cell walls, entered into plant cells, and accumulated in specific subcellular locations .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied. For example, in Arabidopsis thaliana, nanoconjugates of this compound were found to accumulate in specific subcellular locations .

Métodos De Preparación

El Rojo Alizarina S se sintetiza mediante la sulfonación de la alizarina, que es un colorante natural obtenido de la planta de la rubia . La ruta sintética implica la reacción de la alizarina con ácido sulfúrico, lo que da lugar a la formación de ácido alizarina sulfónico. Este producto se neutraliza entonces con hidróxido de sodio para producir Rojo Alizarina S .

Los métodos de producción industrial suelen implicar el mismo proceso de sulfonación, pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

3. Análisis de las Reacciones Químicas

El Rojo Alizarina S experimenta diversas reacciones químicas, entre ellas:

Los reactivos comunes que se utilizan en estas reacciones incluyen el ácido sulfúrico para la sulfonación y el hidróxido de sodio para la neutralización . Los principales productos que se forman son los complejos metálicos y los productos degradados, dependiendo de las condiciones de reacción .

4. Aplicaciones en Investigación Científica

El Rojo Alizarina S tiene una amplia gama de aplicaciones en la investigación científica:

Análisis De Reacciones Químicas

Alizarin Red S undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for sulfonation and sodium hydroxide for neutralization . The major products formed are the metal complexes and degraded products depending on the reaction conditions .

Aplicaciones Científicas De Investigación

Biological Applications

Osteoblast Mineralization Assay

Alizarin Red S is primarily utilized in the quantification of osteoblast mineralization, serving as a gold standard in bone research. The assay involves staining mineralized matrices formed by osteoblasts, allowing researchers to assess the effects of various substances on bone formation.

- Case Study : A study optimized the ARS assay by enhancing the mineralization ability of osteoblasts through the addition of calcium chloride and calcitonin. The results indicated that increased calcium concentrations significantly enhanced mineralization, thereby improving assay sensitivity .

| Calcium Concentration (mM) | Mineralization (Optical Density) |

|---|---|

| 1 | 0.15 |

| 2.5 | 0.25 |

| 5 | 0.35 |

| 10 | 0.45 |

Histological Staining

In histology, ARS is used to stain mineral deposits in tissues, aiding in the visualization of calcification processes. Its sensitivity makes it a preferred choice for differentiating between various tissue types based on their mineral content .

Environmental Applications

Dye Removal from Wastewater

This compound has been studied for its removal from aqueous solutions using various adsorbents, such as Cynodon dactylon (Bermudagrass). This application highlights its potential in environmental remediation efforts.

- Case Study : Research demonstrated that the adsorption efficiency of ARS increased with smaller mesh sizes of the adsorbent and longer contact times. The maximum removal efficiency was recorded at approximately 99% under optimal conditions .

| Adsorbent Dosage (g) | Removal Efficiency (%) |

|---|---|

| 0.1 | 68 |

| 0.5 | 88.75 |

| 1 | 99 |

Photochemical Applications

Solar Photogalvanic Systems

This compound has been incorporated into solar photogalvanic systems due to its ability to act as a photosensitizer. This application explores its potential in energy conversion and storage.

- Case Study : A recent study investigated the performance of a photogalvanic cell using ARS in combination with sodium lauryl sulfate and ascorbic acid. The results indicated notable electrical outputs, with an optimal concentration yielding significant power generation .

| Concentration of ARS (M) | Open Circuit Voltage (mV) | Short Circuit Current (µA) | Power Output (µW) |

|---|---|---|---|

| 800 | 500 | 400 | |

| 1075 | 672 | 197.29 | |

| 900 | 600 | 450 |

Comparación Con Compuestos Similares

El Rojo Alizarina S es similar a otros colorantes antraquinónicos como la purpurina (1,2,4-trihidroxiantraquinona) y la alizarina complexona . su solubilidad en agua y su capacidad para formar complejos estables con iones metálicos lo hacen único . A diferencia de la alizarina, que no es soluble en agua, el Rojo Alizarina S puede utilizarse en soluciones acuosas, lo que lo hace más versátil para aplicaciones biológicas .

Compuestos similares incluyen:

Purpurina: Otro colorante rojo que se encuentra en la raíz de la rubia.

Alizarina Complexona: Utilizada para teñir esqueletos mineralizados en especímenes biológicos.

El Rojo Alizarina S destaca por sus propiedades de tinción específicas y su capacidad para formar complejos con una variedad de iones metálicos, lo que lo convierte en una herramienta valiosa tanto en la investigación científica como en las aplicaciones industriales .

Actividad Biológica

Alizarin Red S (ARS) is a synthetic dye derived from the natural dye alizarin, which is obtained from the roots of Rubia tinctorum. It has gained prominence in biological research, particularly for its ability to stain calcium deposits in tissues, making it a valuable tool in various fields including histology, bone biology, and environmental science. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

This compound functions primarily through chelation with calcium ions. When ARS interacts with calcium, it forms a complex that results in a bright red coloration, allowing for visual and quantitative assessment of mineralization in biological samples. This property has made it the gold standard for evaluating osteoblast mineralization in vitro and in vivo.

Applications in Biological Research

-

Bone Mineralization Studies : ARS is extensively used to assess osteoblast activity and mineralization. It is particularly useful in studies involving:

- Osteogenic differentiation of stem cells.

- Evaluation of bone pathology.

- Screening for osteogenic compounds.

- Environmental Monitoring : ARS has been employed to study the adsorption of dyes from wastewater using various biosorbents, indicating its utility beyond biological applications.

- Quantitative Analysis : The dye can be extracted post-staining for quantitative analysis via colorimetric assays, enhancing its application in research requiring precise measurements.

1. Optimization of the this compound Assay

A study aimed at optimizing the ARS assay demonstrated its effectiveness in quantifying osteoblast mineralization under varying conditions. Murine MC3T3-E1 and human SaOs-2 osteoblasts were treated with different concentrations of calcium chloride. The results indicated that higher calcium concentrations significantly enhanced mineralization, confirming the dose-dependent relationship between calcium availability and ARS staining intensity .

| Calcium Concentration (mM) | Staining Intensity (Relative Units) |

|---|---|

| 0 | 0 |

| 1 | 1.2 |

| 2.5 | 36.3 |

| 5 | 50 |

| 10 | 75 |

2. Concordance Study Using Micro-CT

A recent study compared the efficacy of ARS staining with micro-computed tomography (micro-CT) in assessing fetal skeletons in New Zealand White rabbits. The study found that both methods yielded comparable results regarding skeletal development, underscoring ARS's reliability as a histological marker for calcium deposits .

Limitations and Considerations

Despite its widespread use, the ARS assay has limitations:

- Sensitivity : The assay may not detect subtle differences in mineralization due to moderate sensitivity .

- Interference : Other factors such as pH and the presence of organic solvents can affect staining outcomes.

Future Directions

Ongoing research aims to enhance the sensitivity and specificity of ARS assays through methodological refinements and the development of derivative compounds with improved properties. Additionally, exploring ARS's interactions with other biomolecules could expand its applications further into therapeutic areas.

Propiedades

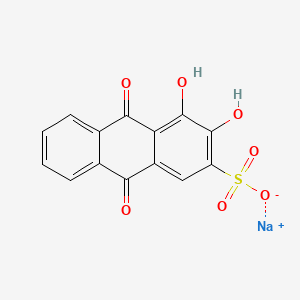

Número CAS |

130-22-3 |

|---|---|

Fórmula molecular |

C14H8NaO7S |

Peso molecular |

343.27 g/mol |

Nombre IUPAC |

sodium;3,4-dihydroxy-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C14H8O7S.Na/c15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;/h1-5,17-18H,(H,19,20,21); |

Clave InChI |

NHIXKRXOVDQZPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |

SMILES isomérico |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)S(=O)(=O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

130-22-3 24623-77-6 |

Descripción física |

Monohydrate: Orange-yellow solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

83784-17-2 93982-72-0 |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alizarin Red S Alizarin Red S, monosodium salt Alizarine S alizarine sulfonate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.